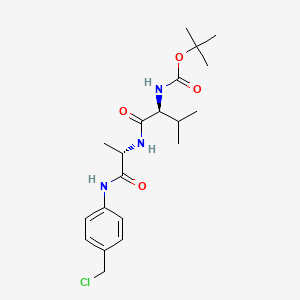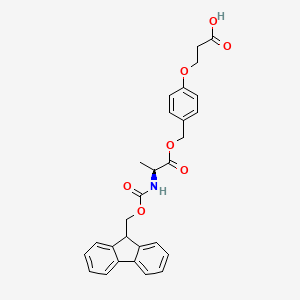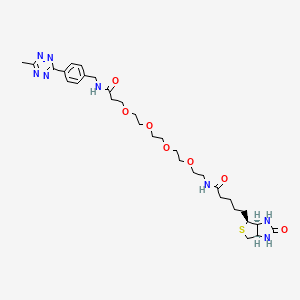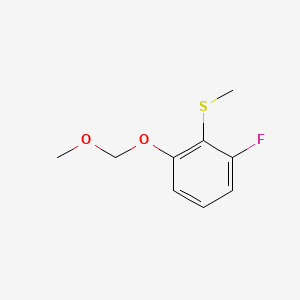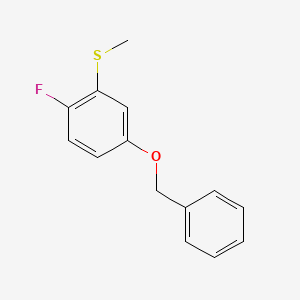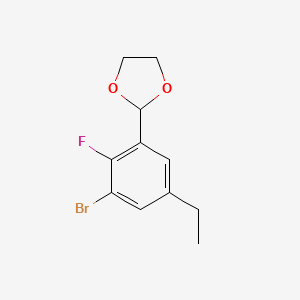
2-(3-Bromo-5-ethyl-2-fluorophenyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-5-ethyl-2-fluorophenyl)-1,3-dioxolane, also referred to as 3-Br-5-Et-2-F-1,3-dioxolane, is a chemical compound that has been used in a variety of scientific research applications. It is a member of the dioxolane class of compounds and has been studied for its potential applications in drug design and synthesis, as well as its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-Br-5-Et-2-F-1,3-dioxolane has been used in a variety of scientific research applications. It has been studied for its potential applications in drug design and synthesis, as well as its biochemical and physiological effects. It has also been studied for its potential applications in the synthesis of other compounds, such as polymers and organic compounds.
Wirkmechanismus
The mechanism of action of 3-Br-5-Et-2-F-1,3-dioxolane is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. In addition, it has been suggested that it may act as a modulator of certain receptors, such as the serotonin receptor 5-HT2A.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-5-Et-2-F-1,3-dioxolane are not yet fully understood. However, it has been suggested that it may possess anti-inflammatory, anti-oxidant, and anti-allergic properties. In addition, it has been suggested that it may possess anti-cancer properties, as well as neuroprotective and cardioprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-Br-5-Et-2-F-1,3-dioxolane has several advantages for use in lab experiments. It is relatively easy to synthesize, and its synthesis can be scaled up for larger quantities. It is also relatively stable, with a shelf life of up to two years. However, it has some limitations as well. It is not water-soluble, which can make it difficult to use in certain experiments. In addition, it has a low solubility in organic solvents, which can also make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 3-Br-5-Et-2-F-1,3-dioxolane. It could be used to develop new drugs that target specific enzymes or receptors. It could also be used to develop new polymers or organic compounds. In addition, it could be used to study the biochemical and physiological effects of other compounds. Finally, it could be used to study the effects of environmental pollutants on human health.
Synthesemethoden
3-Br-5-Et-2-F-1,3-dioxolane can be synthesized through a two-step reaction. The first step involves the reaction of 5-ethyl-2-fluorophenol with bromine in acetic acid to form the dibromide intermediate. The second step involves the reaction of the dibromide intermediate with sodium hydroxide in methanol to form the final product of 3-Br-5-Et-2-F-1,3-dioxolane.
Eigenschaften
IUPAC Name |
2-(3-bromo-5-ethyl-2-fluorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-2-7-5-8(10(13)9(12)6-7)11-14-3-4-15-11/h5-6,11H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXCODRXHUWGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)F)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

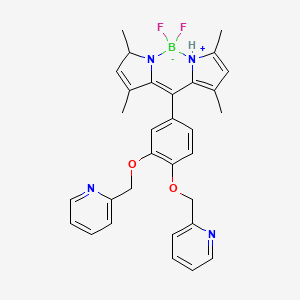


![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)
